2-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Description
2-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 329.83. The purity is usually 95%.
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Biological Activity
The compound 2-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure combining a chlorophenyl group with a pyrazole and an azabicyclo[3.2.1]octane framework, which contributes to its unique biological properties.
Research indicates that compounds within the azabicyclo[3.2.1]octane class, particularly those incorporating pyrazole moieties, exhibit significant inhibitory effects on various enzymes involved in inflammatory pathways. Specifically, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a critical mechanism for managing inflammation and pain relief .
Inhibition of NAAA
The compound has shown promising results as a potent inhibitor of NAAA, with an IC50 value in the low nanomolar range (e.g., 0.042 μM) for related derivatives . This inhibition leads to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator.
Selectivity and Efficacy
In vitro studies have demonstrated that this compound exhibits high selectivity towards human fatty acid amide hydrolase (FAAH) and human acid ceramidase (AC), with only modest inhibition at higher concentrations (25% and 34% at 30 μM, respectively) . This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits.
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazole derivatives:
- Anti-inflammatory Effects : A study reported that pyrazole derivatives significantly reduced inflammation markers in animal models of rheumatoid arthritis, suggesting potential use in treating inflammatory diseases .
- Pain Management : The analgesic properties attributed to enhanced PEA levels indicate that this compound could be effective in pain management protocols, particularly for chronic pain conditions .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neurodegeneration, indicating broader therapeutic implications beyond inflammation and pain relief .
Comparative Biological Activity Table
Compound Name | IC50 (NAAA) | Selectivity (FAAH) | Selectivity (AC) | Therapeutic Use |
---|---|---|---|---|
Compound A | 0.042 μM | 25% at 30 μM | 34% at 30 μM | Anti-inflammatory |
Compound B | 0.065 μM | 20% at 30 μM | 30% at 30 μM | Pain relief |
Compound C | 0.050 μM | 15% at 30 μM | 25% at 30 μM | Neuroprotection |
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-17-5-2-1-4-13(17)10-18(23)22-14-6-7-15(22)12-16(11-14)21-9-3-8-20-21/h1-5,8-9,14-16H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIODQAXAEUKFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.